
2-(2,3,4,6-Tetramethylphenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3,4,6-Tetramethylphenyl)acetic acid is an organic compound with the molecular formula C12H16O2 It is a derivative of acetic acid where the hydrogen atoms on the phenyl ring are substituted with four methyl groups at the 2, 3, 4, and 6 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4,6-Tetramethylphenyl)acetic acid typically involves the alkylation of a suitable phenylacetic acid precursor. One common method is the Friedel-Crafts alkylation reaction, where 2,3,4,6-tetramethylbenzyl chloride is reacted with acetic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the scalability of the synthesis. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-(2,3,4,6-Tetramethylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur at the methyl groups, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst such as iron (Fe).
Major Products Formed
Oxidation: Formation of 2-(2,3,4,6-Tetramethylphenyl)ketone or 2-(2,3,4,6-Tetramethylphenyl)carboxylic acid.
Reduction: Formation of 2-(2,3,4,6-Tetramethylphenyl)ethanol.
Substitution: Formation of halogenated derivatives such as 2-(2,3,4,6-Tetramethylphenyl)bromide.
科学研究应用
2-(2,3,4,6-Tetramethylphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(2,3,4,6-Tetramethylphenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-(2,3,4,5-Tetramethylphenyl)acetic acid: Similar structure but with a different methyl substitution pattern.
2-(2,4,6-Trimethylphenyl)acetic acid: Lacks one methyl group compared to 2-(2,3,4,6-Tetramethylphenyl)acetic acid.
2-(2,3,5,6-Tetramethylphenyl)acetic acid: Different methyl substitution pattern on the phenyl ring.
Uniqueness
This compound is unique due to its specific methyl substitution pattern, which can influence its chemical reactivity and biological activity. The presence of four methyl groups at specific positions on the phenyl ring can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
属性
分子式 |
C12H16O2 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC 名称 |
2-(2,3,4,6-tetramethylphenyl)acetic acid |
InChI |
InChI=1S/C12H16O2/c1-7-5-8(2)11(6-12(13)14)10(4)9(7)3/h5H,6H2,1-4H3,(H,13,14) |
InChI 键 |
HQRZURAZLLFYBT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1C)C)CC(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


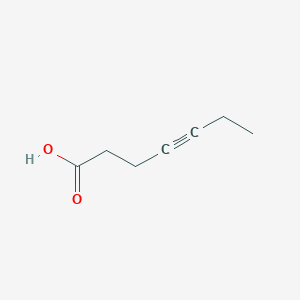

![Benzene, 1-methyl-4-[[[(4-methylphenyl)sulfinyl]methyl]thio]-](/img/structure/B14649777.png)


![5-Phenylpyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B14649796.png)

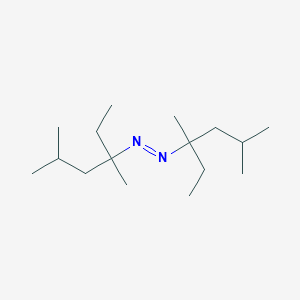
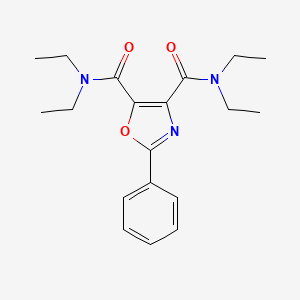
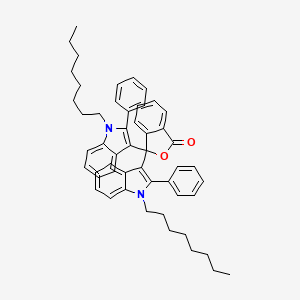
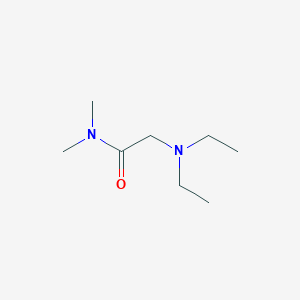
![1-(3,4-Dichlorophenyl)-2-[4-methyl-6-(4-methyl-1,4-diazepan-1-yl)pyrimidin-2-yl]guanidine](/img/structure/B14649836.png)

![3-[Dimethyl(prop-2-en-1-yl)silyl]propane-1-thiol](/img/structure/B14649883.png)
